3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one
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Overview
Description
3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one is a chemical compound belonging to the class of pyranones. Pyranones are known for their diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes a pyran ring with ethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one typically involves the reaction of glucose and piperidine in ethanol under an argon atmosphere. The reaction mixture is refluxed, followed by the addition of acetic acid and further heating. The concentrated reaction solution is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale equipment for refluxing, extraction, and purification.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound exhibits biological activities, including antioxidant properties, making it useful in biological studies.
Medicine: Research has shown potential medicinal applications, such as antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of flavors and fragrances due to its characteristic aroma.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
- 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one
- 2-Ethyl-3-hydroxy-4-pyranone
- 4-Hydroxy-6-methyl-2-pyranone
Comparison: 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Compared to similar compounds, it has distinct properties that make it suitable for specific applications in chemistry, biology, and industry .
Properties
IUPAC Name |
3-ethyl-3-methyl-2H-pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-8(2)6-10-5-4-7(8)9/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHURAIRFNNKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC=CC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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